molecular formula C21H28N4O2S B11262618 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11262618
M. Wt: 400.5 g/mol
InChI Key: INYBCUWORAHVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinesIt features a unique structure that combines a pyrido[2,3-d]pyrimidine core with various functional groups, making it a versatile molecule for various chemical reactions and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction conditions and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying biological activities .

Scientific Research Applications

1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

1-cyclopropyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H28N4O2S/c1-4-15-7-5-6-10-24(15)17(26)12-28-21-23-20(27)18-13(2)11-14(3)22-19(18)25(21)16-8-9-16/h11,15-16H,4-10,12H2,1-3H3

InChI Key

INYBCUWORAHVAG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.